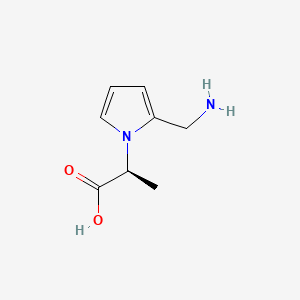
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid, also known as AMPA, is a synthetic amino acid that is widely used in scientific research. It is a member of the glutamate receptor family and has been found to have a variety of biochemical and physiological effects. In
科学研究应用
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a wide range of scientific research applications. It is commonly used in neuroscience research to study the function of glutamate receptors. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is also used in drug discovery research to develop drugs that target glutamate receptors. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is used in biochemistry research to study the interactions between proteins and amino acids.
作用机制
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid acts as an agonist for the (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptor, which is a type of ionotropic glutamate receptor. When (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid binds to the receptor, it causes an influx of calcium ions into the cell, which can lead to the activation of downstream signaling pathways. This can ultimately lead to changes in gene expression and cellular function.
生化和生理效应
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a variety of biochemical and physiological effects. It has been found to enhance synaptic transmission in the brain, which can lead to improved cognitive function. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has also been found to play a role in the regulation of neuronal plasticity, which is important for learning and memory. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a well-studied molecule with a known mechanism of action. This makes it a useful tool for studying the function of glutamate receptors and for drug discovery research. However, one limitation of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid. One area of interest is the development of new drugs that target glutamate receptors, including (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptors. Additionally, there is ongoing research on the role of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid as a tool for studying the function of other proteins and signaling pathways in the brain.
合成方法
The synthesis of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid involves a series of chemical reactions. One of the most common methods is the reaction between (S)-alanine and acrolein. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography.
属性
IUPAC Name |
(2S)-2-[2-(aminomethyl)pyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)10-4-2-3-7(10)5-9/h2-4,6H,5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNPOKXPYZGGD-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

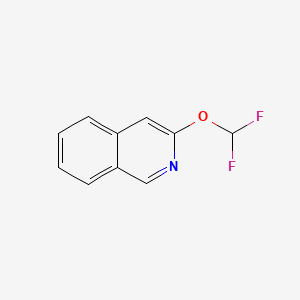
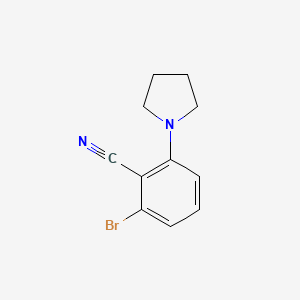
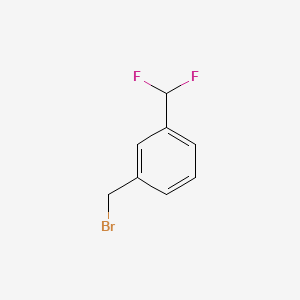
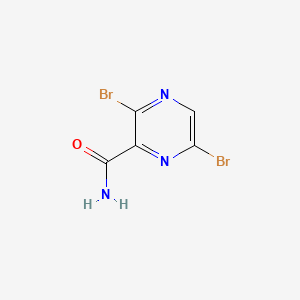

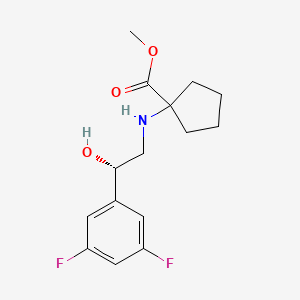
![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
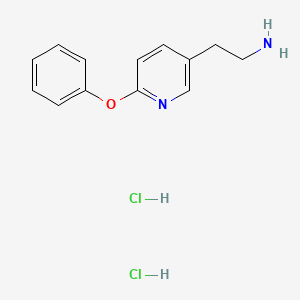
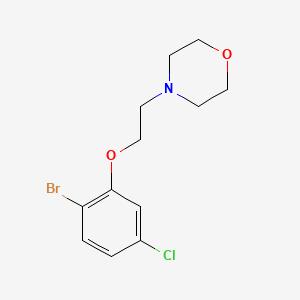
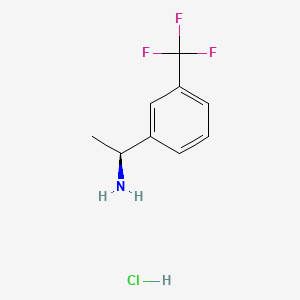
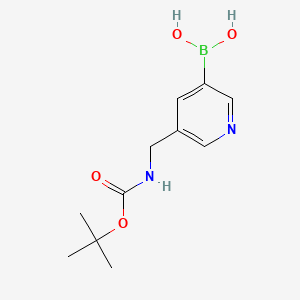
![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)
